molecular formula C19H24O5 B14618569 acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol CAS No. 58274-08-1

acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol

Katalognummer: B14618569
CAS-Nummer: 58274-08-1
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: ULWJKVURJSFRIW-UNTBIKODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol is a compound that combines the properties of acetic acid and a secondary alcohol with two phenylmethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol typically involves the protection of hydroxyl groups followed by selective reactions to introduce the phenylmethoxy groups. One common method involves the use of benzyl chloride in the presence of a base to form the phenylmethoxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol exerts its effects involves interactions with various molecular targets. The phenylmethoxy groups can interact with hydrophobic regions of proteins or enzymes, potentially altering their activity. The secondary alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propan-1-ol: A primary alcohol with similar reactivity but lacking the phenylmethoxy groups.

    Acetic Acid: A simple carboxylic acid with different chemical properties.

    Phenylmethanol: Contains a phenyl group but lacks the additional methoxy groups.

Uniqueness

Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol is unique due to the presence of both phenylmethoxy groups and a secondary alcohol, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler compounds.

Eigenschaften

CAS-Nummer

58274-08-1

Molekularformel

C19H24O5

Molekulargewicht

332.4 g/mol

IUPAC-Name

acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol

InChI

InChI=1S/C17H20O3.C2H4O2/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)/t17-;/m1./s1

InChI-Schlüssel

ULWJKVURJSFRIW-UNTBIKODSA-N

Isomerische SMILES

CC(=O)O.C1=CC=C(C=C1)COC[C@@H](CO)OCC2=CC=CC=C2

Kanonische SMILES

CC(=O)O.C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.